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molecular formula C11H16N2O B8800633 3-(Piperidin-4-yloxy)aniline

3-(Piperidin-4-yloxy)aniline

Cat. No. B8800633
M. Wt: 192.26 g/mol
InChI Key: PNNYQXOCKRCWRI-UHFFFAOYSA-N
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Patent
US07608629B2

Procedure details

Next, the bromophenoxypiperidine intermediate is aminated at the benzo 3-position, as for example, by reacting the intermediate with (±)BINAP, Pd2(dba)3, benzhydrylideneamine, and sodium tertbutoxide in a suitable solvent, such as toluene or the like, under an inert atmosphere for about 1 to about 3 hrs., say about 2 hours, at about 50° C. to 100° C., say about 80° C. The resulting 3-(piperidin-4-yloxy)-phenylamine intermediate may then be isolated and purified by common procedures such as, but not limited to, solvent removal, extraction, and/or chromatography, etc.
Name
bromophenoxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(±)BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH:2]1CCC[CH2:4][N:3]1OC1C=CC=CC=1.C(=[NH:28])(C1C=CC=CC=1)C1C=CC=CC=1.C[C:30]([CH3:33])([O-:32])[CH3:31].[Na+].[C:35]1(C)[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH:3]1[CH2:4][CH2:33][CH:30]([O:32][C:37]2[CH:36]=[C:35]([NH2:28])[CH:40]=[CH:39][CH:38]=2)[CH2:31][CH2:2]1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
bromophenoxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1N(CCCC1)OC1=CC=CC=C1
Step Two
Name
(±)BINAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
say about 80° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC(CC1)OC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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